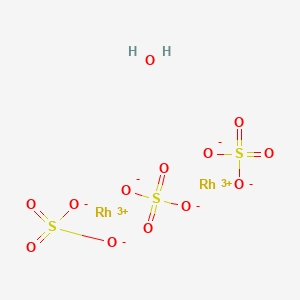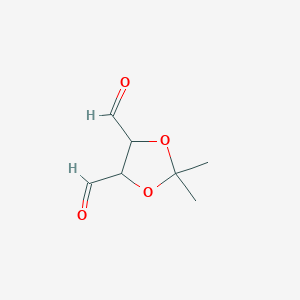
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 1,3-benzodioxole moiety
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 1,3-Benzodioxole Moiety: This step involves the coupling of the benzodioxole moiety to the piperidine ring, which can be achieved through various coupling reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation or substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the benzodioxole moiety.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., LiAlH4, NaBH4), and coupling reagents (e.g., EDC, DCC).
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of piperidine derivatives.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine can be compared with other similar compounds, such as:
1-Boc-4-(1,3-benzodioxol-5-YL)-4-aminopiperidine: This compound has an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
1-Boc-4-(1,3-benzodioxol-5-YL)-4-methoxypiperidine: The methoxy group can influence the compound’s solubility and reactivity.
1-Boc-4-(1,3-benzodioxol-5-YL)-4-chloropiperidine: The chloro group can participate in different substitution reactions compared to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various synthetic and biological applications.
Eigenschaften
CAS-Nummer |
870452-17-8 |
|---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
tert-butyl 4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(19)18-8-6-17(20,7-9-18)12-4-5-13-14(10-12)22-11-21-13/h4-5,10,20H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
SQMBHEZGCDUZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)

![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)

![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
